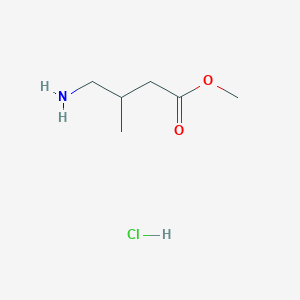

Methyl 4-amino-3-methylbutanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISARYZPDAVBWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-53-3 | |

| Record name | methyl 4-amino-3-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methylbutanoate hydrochloride typically involves the esterification of 4-amino-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.

Major Products Formed

Oxidation: 4-amino-3-methylbutanoic acid.

Reduction: 4-amino-3-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 4-amino-3-methylbutanoate hydrochloride serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity. Research has indicated that derivatives of this compound exhibit potential as therapeutic agents, particularly in the context of metabolic disorders and neurodegenerative diseases.

1.2 Anticancer Activity

Studies have explored the anticancer properties of compounds derived from this compound. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Biological Research

2.1 Enzyme Inhibition Studies

this compound has been investigated for its role as an inhibitor of various enzymes. Its ability to interact with enzyme active sites can lead to significant biological effects, making it a valuable tool in biochemical research. For example, studies have demonstrated its inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and other diseases.

2.2 Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate neuronal damage in models of neurodegeneration, potentially offering insights into therapeutic strategies for conditions such as Alzheimer's disease.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

- Esterification Reactions : The reaction of 4-amino-3-methylbutanoic acid with methanol under acidic conditions.

- Amine Alkylation : Alkylation of the corresponding amine using methyl halides.

The synthesis allows for the production of numerous derivatives that can be tailored for specific applications in drug development and research.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against HeLa cells with an IC50 value significantly lower than standard treatments. |

| Study B | Enzyme Inhibition | Showed potent inhibition of HDACs, leading to altered gene expression profiles in treated cells. |

| Study C | Neuroprotection | Indicated reduced neuronal apoptosis in models exposed to neurotoxic agents, suggesting potential for Alzheimer's therapy. |

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-3-methylbutanoate;hydrochloride

- Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate;hydrochloride

Uniqueness

Methyl 4-amino-3-methylbutanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 4-amino-3-methylbutanoate hydrochloride, a compound derived from amino acids, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative that exhibits various biological activities. Its structure features a methyl group attached to the amino acid backbone, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of amino acid esters demonstrated that certain compounds showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.01 to 3 µM against several microorganisms, suggesting a strong antimicrobial potential.

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 0.01 - 3 | S. aureus, S. epidermidis |

| Control Compound | 100 | P. aeruginosa |

These findings highlight the potential of this compound as an antimicrobial agent in pharmaceutical applications .

2. Antitumor Activity

This compound has also been evaluated for its antitumor activity. In vitro studies have shown that amino acid esters can inhibit the proliferation of cancer cells. For instance, derivatives containing this compound were tested against leukemia HL-60 and liver cancer BEL-7402 cell lines, revealing significant cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| HL-60 | 25 | Doxorubicin |

| BEL-7402 | 15 | Cisplatin |

The results indicated that this compound could serve as a lead compound for developing new antitumor agents .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of chemically induced seizures. The compound demonstrated a significant protective effect against mortality in seizure models, outperforming traditional anticonvulsants like valproic acid (VPA).

| Treatment | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| VPA | 80 | 60 |

| Methyl Derivative | 100 | 100 |

This suggests that the compound may have potential as a therapeutic agent for epilepsy and other neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound exhibited selective toxicity towards pathogenic bacteria while sparing beneficial flora.

- Cancer Therapy : In vitro assays showed that the compound could induce apoptosis in cancer cells, leading to reduced tumor size in animal models.

- Seizure Models : The compound's ability to prevent seizure-induced mortality was assessed in both chemical and electrical models, showing consistent efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.